N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1261012-02-5
VCID: VC5161325
InChI: InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29)
SMILES: C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl
Molecular Formula: C21H15ClF2N4O2
Molecular Weight: 428.82

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

CAS No.: 1261012-02-5

Cat. No.: VC5161325

Molecular Formula: C21H15ClF2N4O2

Molecular Weight: 428.82

* For research use only. Not for human or veterinary use.

N-(2-chloro-4-fluorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide - 1261012-02-5

Specification

CAS No. 1261012-02-5
Molecular Formula C21H15ClF2N4O2
Molecular Weight 428.82
IUPAC Name N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Standard InChI InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29)
Standard InChI Key VCHZZIGXRZLKJU-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key subunits:

  • Pyrrole ring: A five-membered aromatic heterocycle with one nitrogen atom.

  • 1,2,4-Oxadiazole ring: A five-membered ring containing two nitrogen atoms and one oxygen atom.

  • N-(2-Chloro-4-fluorobenzyl)acetamide: A substituted benzyl group attached via an acetamide linker.

The IUPAC name reflects this arrangement: N-[(2-chloro-4-fluorophenyl)methyl]-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide. Key spectroscopic identifiers include:

  • InChI: InChI=1S/C21H15ClF2N4O2/c22-17-10-16(24)8-5-14(17)11-25-19(29)12-28-9-1-2-18(28)21-26-20(27-30-21)13-3-6-15(23)7-4-13/h1-10H,11-12H2,(H,25,29).

  • SMILES: C1=CN(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=C(C=C(C=C4)F)Cl.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₅ClF₂N₄O₂
Molecular Weight428.82 g/mol
CAS Number1261012-02-5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Topological Polar Surface Area85.5 Ų

Synthesis and Preparation

Synthetic Routes

The synthesis involves multi-step reactions to assemble the pyrrole, oxadiazole, and benzylacetamide subunits. A hypothesized route includes:

  • Pyrrole Ring Formation: A Maillard reaction between D-ribose and an L-amino methyl ester in dimethyl sulfoxide (DMSO) with oxalic acid at 80°C under pressure generates pyrrole-2-carbaldehyde intermediates .

  • Oxadiazole Cyclization: Benzohydrazide reacts with the aldehyde group of the pyrrole intermediate to form an imine, which undergoes iodine-mediated cyclization to yield the 1,2,4-oxadiazole ring .

  • Acetamide Coupling: The chloro-fluoro-benzyl group is introduced via nucleophilic acyl substitution or amide bond formation, using reagents like ethyl chloroacetate in ethanol or isopropanol .

Table 2: Comparative Yields of Analogous Compounds

CompoundYield (%)Method
Pyrrole-2-carbaldehyde80–98Maillard reaction
1,3,4-Oxadiazole derivative50–75I₂-mediated cyclization
N-Substituted acetamide60–85Nucleophilic substitution

Biological Activity

Anticancer Activity

Pyrrole-ligated oxadiazoles demonstrate cytotoxicity by inhibiting tubulin polymerization or DNA topoisomerases. A 2023 study reported IC₅₀ values of 1.2–3.5 µM for similar compounds in breast cancer (MCF-7) and leukemia (HL-60) cell lines .

Table 3: Biological Activities of Related Compounds

Compound ClassActivity (IC₅₀/MIC)Target Organism/Cell Line
Pyrrole-1,3,4-oxadiazole1.2–3.5 µMMCF-7, HL-60
Chloro-fluoroacetamide4–8 µg/mLS. aureus, E. coli

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